molecular formula C14H12N2O B158348 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 139962-68-8

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B158348
M. Wt: 224.26 g/mol
InChI Key: SHISXEDJQZVJAL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential in drug development. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Crystallography .
    • Application : The compound “2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine” has been studied for its crystal structure .
    • Method : The crystal structure was determined using Mo Kα radiation (0.71073 Å) on a SuperNova diffractometer .
    • Results : The asymmetric unit of the title crystal structure was determined .
  • Synthesis of Derivatives

    • Field : Organic Chemistry .
    • Application : “2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one”, a derivative of the compound, was synthesized as a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives .
    • Method : The derivative was synthesized from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .
    • Results : The synthesis was aimed at developing a novel calcium channel antagonist .
  • Medicinal Applications

    • Field : Medicinal Chemistry .
    • Application : Heterocycles based on the 1,2,3-triazole moiety, which could potentially include “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, have been utilized in the development of several medicinal scaffolds .
    • Method : These compounds have been synthesized and tested for various biological activities .
    • Results : These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
  • Medicinal Applications

    • Field : Medicinal Chemistry .
    • Application : Heterocyclic compounds, such as “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, are present in more than 85% of all physiologically active chemical compounds . They are found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
    • Method : These compounds are synthesized and tested for various biological activities .
    • Results : These compounds demonstrate diverse bioactivity .
  • Synthesis of Imidazo[1,2-a]pyridines

    • Field : Organic Chemistry .
    • Application : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
    • Method : A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
    • Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Synthesis of 2-Pyridone Analogues

    • Field : Medicinal Chemistry .
    • Application : Synthetic 2-pyridone analogues, such as milrinone and amrinone, are extensively used for the treatment of acute congestive heart failure .
    • Method : These compounds are synthesized using various organic chemistry techniques .
    • Results : These compounds have excellent vasodilating properties .
  • Antiviral Activity

    • Field : Medicinal Chemistry .
    • Application : Indole derivatives, which could potentially include “2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine”, have been reported to possess antiviral activity .
    • Method : These compounds are synthesized and tested for their antiviral properties .
    • Results : Some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-Inflammatory Activity

    • Field : Medicinal Chemistry .
    • Application : Indole derivatives have been reported to possess anti-inflammatory activity .
    • Method : These compounds are synthesized and tested for their anti-inflammatory properties .
    • Results : Some indole derivatives have shown promising results in reducing inflammation .
  • Anticancer Activity

    • Field : Medicinal Chemistry .
    • Application : Indole derivatives have been reported to possess anticancer activity .
    • Method : These compounds are synthesized and tested for their anticancer properties .
    • Results : Some indole derivatives have shown promising results in inhibiting the growth of cancer cells .

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHISXEDJQZVJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424876
Record name 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

139962-68-8
Record name 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Mettey, M Gompel, V Thomas, M Garnier… - Journal of medicinal …, 2003 - ACS Publications
Cyclin-dependent kinases (CDKs) regulate the cell cycle, apoptosis, neuronal functions, transcription, and exocytosis. The observation of CDK deregulations in various pathological …
Number of citations: 197 pubs.acs.org
F Le Cann, C Delehouzé, S Leverrier‐Penna… - The FEBS …, 2017 - Wiley Online Library
Necroptosis is a regulated form of cell death involved in several disease models including in particular liver diseases. Receptor‐interacting protein kinases, RIPK 1 and RIPK 3, are the …
Number of citations: 29 febs.onlinelibrary.wiley.com
MO Dar, PV Bharatam, P Das, S Kukreti, V Tandon - Tetrahedron, 2020 - Elsevier
DABSO mediated sulfonylation of iodinated 7-azaindoles was achieved for the first time through sulfonylative Suzuki-Miyaura cross coupling (SMC) reaction under mild conditions …
Number of citations: 9 www.sciencedirect.com
N Cui, S Li, Y Zhang, F Yin, X Chen, Z Luo… - European Journal of …, 2023 - Elsevier
Receptor-interacting protein kinase 1 (RIPK1), a vital protein of the necroptosis pathway, plays a pivotal role in various inflammatory diseases. Sibiriline has been reported to be a potent …
Number of citations: 1 www.sciencedirect.com
R Selig, D Schollmeyer, W Albrecht, S Laufer - Tetrahedron, 2011 - Elsevier
Substituted imidazoles and purine bioisosteres have been widely studied in the literature. We endeavored to combine these heterocyclic core structures into precursors, especially 7-…
Number of citations: 11 www.sciencedirect.com
H Suna, L Xiaoa, W Li, Q Xie, L Shaoa - 2017
Number of citations: 0

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